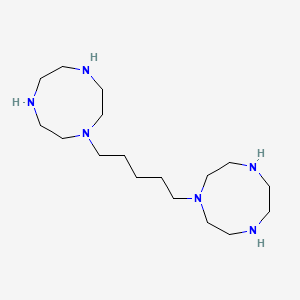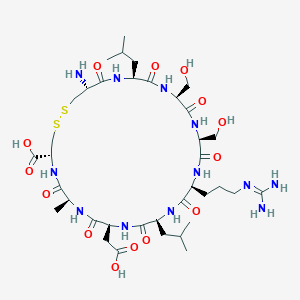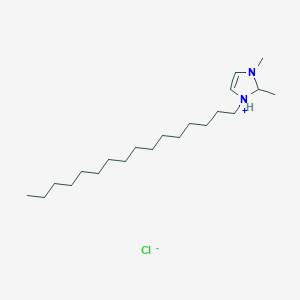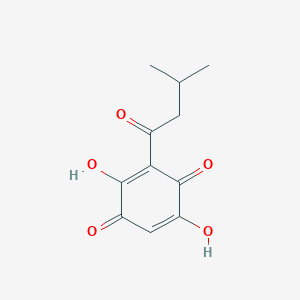
Helium--silver (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Helium–silver (1/1) is a unique compound formed by the combination of helium and silver ions This compound is notable for its applications in various scientific fields, particularly due to the distinct properties of helium and silver Helium, being a noble gas, is chemically inert, while silver is known for its excellent conductivity and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of helium–silver (1/1) typically involves the co-implantation of helium and silver ions into a substrate. One common method is the implantation of helium and silver ions into polycrystalline silicon carbide at elevated temperatures (around 350°C). This process involves the use of ion implantation techniques where helium ions are implanted at a specific energy level, followed by the implantation of silver ions .
Industrial Production Methods: Industrial production of helium–silver (1/1) is less common due to the specialized equipment and conditions required. the process generally involves the use of high-energy ion implantation systems and precise control of temperature and ion fluence to achieve the desired compound formation.
Análisis De Reacciones Químicas
Types of Reactions: Helium–silver (1/1) primarily undergoes physical interactions rather than traditional chemical reactions due to the inert nature of helium. the presence of silver allows for some interesting interactions:
Oxidation and Reduction: Silver in the compound can participate in redox reactions, although helium remains inert.
Substitution: Silver ions can be substituted in various reactions, but helium does not participate in these reactions.
Common Reagents and Conditions:
Oxidizing Agents: Silver can react with oxidizing agents such as nitric acid.
Reducing Agents: Silver ions can be reduced using agents like sodium borohydride.
Major Products Formed: The major products depend on the specific reactions involving silver. For example, silver nitrate can be formed when silver reacts with nitric acid.
Aplicaciones Científicas De Investigación
Helium–silver (1/1) has several applications in scientific research:
Chemistry: Used in studies involving ion implantation and material modification.
Biology: Silver’s antimicrobial properties make it useful in biological research, particularly in studying the effects of silver ions on microbial cells
Mecanismo De Acción
The mechanism of action of helium–silver (1/1) primarily involves the properties of silver ions:
Antimicrobial Action: Silver ions disrupt microbial cell membranes, generate reactive oxygen species (ROS), and interfere with cellular processes
Material Modification: Helium ions can create defects in materials, which can be beneficial for certain applications, such as enhancing the diffusion of silver ions.
Comparación Con Compuestos Similares
Helium Compounds: Helium forms very few compounds due to its inert nature. .
Silver Compounds: Silver forms numerous compounds, such as silver nitrate, silver chloride, and silver nanoparticles
Uniqueness of Helium–Silver (1/1): The combination of helium and silver in a single compound is unique due to the contrasting properties of the two elements. Helium’s inertness and silver’s reactivity and antimicrobial properties create a compound with distinct characteristics not found in other helium or silver compounds.
Propiedades
Número CAS |
188603-15-8 |
|---|---|
Fórmula molecular |
AgHe |
Peso molecular |
111.871 g/mol |
Nombre IUPAC |
helium;silver |
InChI |
InChI=1S/Ag.He |
Clave InChI |
FPQDUGZBUIHCCW-UHFFFAOYSA-N |
SMILES canónico |
[He].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)


![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)




![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)


![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
